N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive moieties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can interact with various biological targets, including DNA and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Indole derivatives: Known for their wide range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This combination can potentially enhance its biological activities and provide a broader range of applications compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-16-6-7-19-15(14-16)9-12-25(19)13-10-21(26)22-11-8-20-23-17-4-2-3-5-18(17)24-20/h2-7,9,12,14H,8,10-11,13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
TWNGORZIJJAXDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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